

# 6-Bromo-4-chloronicotinaldehyde CAS number and structure

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## Compound of Interest

Compound Name: *6-Bromo-4-chloronicotinaldehyde*

Cat. No.: *B1402744*

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An In-Depth Technical Guide to **6-Bromo-4-chloronicotinaldehyde**

## Abstract

This technical guide provides a comprehensive overview of **6-Bromo-4-chloronicotinaldehyde**, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, reactivity profile, and significant applications, particularly in the domain of targeted cancer therapy. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this important chemical intermediate.

## Compound Identification and Physicochemical Properties

**6-Bromo-4-chloronicotinaldehyde** is a disubstituted pyridine derivative, featuring both bromine and chlorine atoms, as well as a reactive aldehyde functional group. This unique combination of features makes it a valuable intermediate for constructing more complex molecular architectures.

CAS Number: 1060811-24-6[1][2][3] Molecular Formula: C<sub>6</sub>H<sub>3</sub>BrClNO[2][3] Synonyms: 6-Bromo-4-chloro-3-pyridinecarboxaldehyde[2]

## Chemical Structure

The structure consists of a pyridine ring substituted at the following positions:

- Position 3: An aldehyde group (-CHO)
- Position 4: A chlorine atom (-Cl)
- Position 6: A bromine atom (-Br)

SMILES:O=CC1=C(Cl)C=C(Br)N=C1[4] InChI Key:IIBVGXCUNFIUJO-UHFFFAOYSA-N

## Physicochemical Data

The key properties of **6-Bromo-4-chloronicotinaldehyde** are summarized in the table below. This data is essential for planning reactions, purification, and storage.

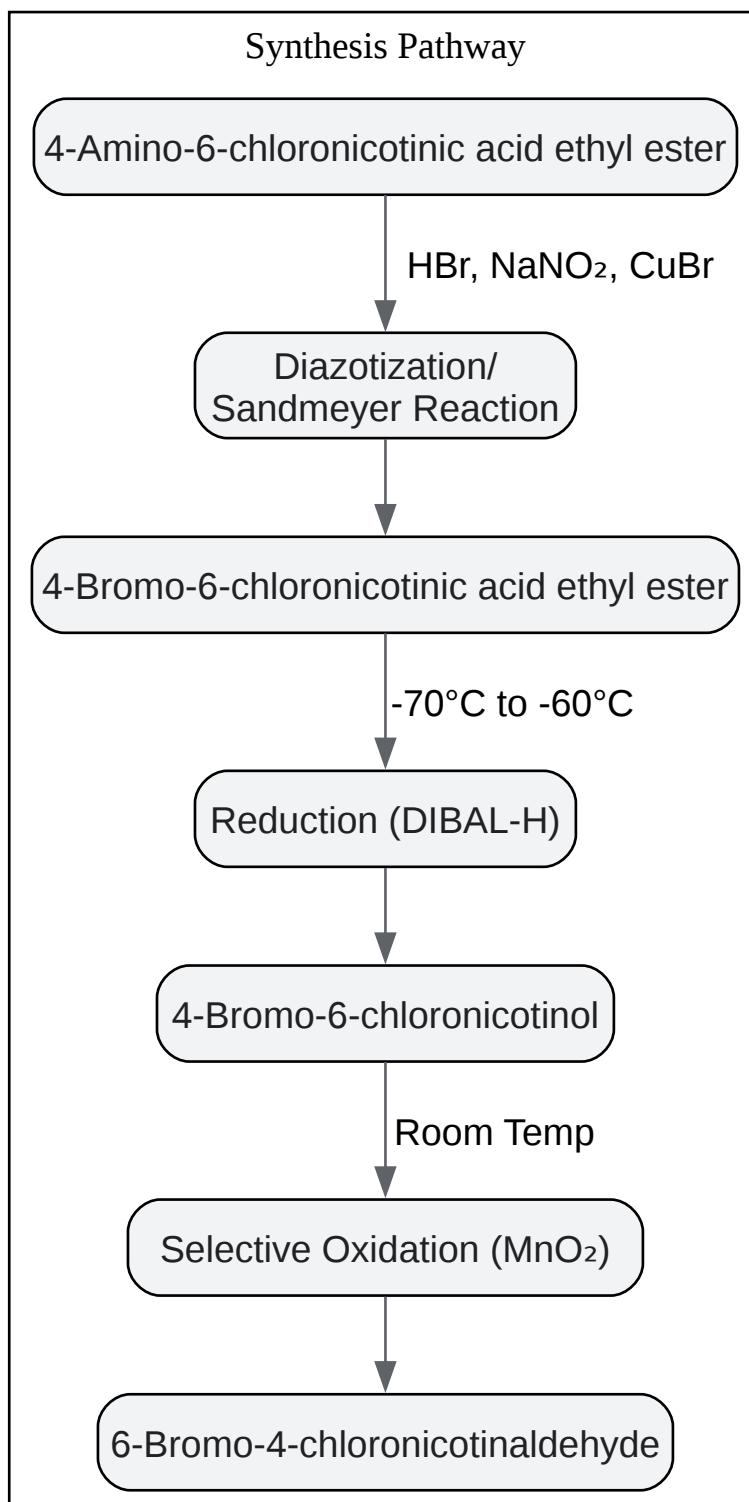
Property	Value	Source(s)
Molecular Weight	220.45 g/mol	[3]
Physical Form	Solid	
Boiling Point	296.9 ± 40.0 °C at 760 mmHg	
Purity (Typical)	≥97-98%	[5]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen)	[3]

## Synthesis and Mechanistic Insights

The synthesis of **6-Bromo-4-chloronicotinaldehyde** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the selective oxidation of the corresponding primary alcohol, 4-bromo-6-chloronicotinol.[6]

## Synthetic Workflow

The overall transformation from a commercially available starting material, a substituted nicotinic acid ester, to the final aldehyde product is illustrated below. This process involves deprotection, diazotization (Sandmeyer reaction), reduction, and a final oxidation step.



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Caption: Multi-step synthesis of **6-Bromo-4-chloronicotinaldehyde**.

## Detailed Experimental Protocol: Oxidation of 4-Bromo-6-chloronicotinol

This final step is critical for obtaining the target aldehyde. The choice of manganese dioxide ( $MnO_2$ ) as the oxidizing agent is deliberate; it is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Objective: To synthesize **6-Bromo-4-chloronicotinaldehyde** via oxidation of 4-bromo-6-chloronicotinol.

### Materials:

- 4-Bromo-6-chloronicotinol (precursor)[\[6\]](#)
- Manganese dioxide ( $MnO_2$ ), activated
- Dichloromethane (DCM), anhydrous
- Silica gel

### Procedure:

- Reaction Setup: Dissolve the precursor, 4-bromo-6-chloronicotinol, in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[\[6\]](#)
- Addition of Oxidant: Add activated manganese dioxide to the solution. The reaction is typically run at room temperature.[\[6\]](#)
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the manganese dioxide solid.[\[6\]](#)

- Purification: Wash the silica gel pad with additional dichloromethane. Combine the filtrates and remove the solvent under reduced pressure to yield the final product, **6-Bromo-4-chloronicotinaldehyde**.<sup>[6]</sup>

Expert Insight: The success of this oxidation hinges on the quality of the manganese dioxide. It must be "activated" (by heating to remove water) to ensure high reactivity. DCM is an excellent solvent choice due to its inertness and ability to dissolve the starting material while allowing for easy filtration of the solid MnO<sub>2</sub>.

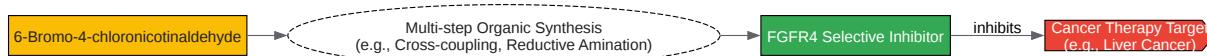
## Reactivity and Applications in Drug Discovery

The chemical architecture of **6-Bromo-4-chloronicotinaldehyde** provides three distinct points for chemical modification, making it a highly versatile scaffold in drug discovery.

- Aldehyde Group: This group is a prime site for nucleophilic addition, reductive amination, Wittig reactions, and condensations to build molecular complexity.
- Chloro and Bromo Groups: The two different halogen atoms offer opportunities for differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for sequential and site-selective modifications.

## Core Application: Intermediate for FGFR4 Inhibitors

**6-Bromo-4-chloronicotinaldehyde** is a crucial intermediate in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4).<sup>[6]</sup> FGFR4 is a validated therapeutic target in certain cancers, particularly hepatocellular carcinoma. The aldehyde serves as a foundational piece upon which the final, complex inhibitor molecule is constructed.



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Caption: Role as a key building block for FGFR4 cancer therapeutics.

## Broader Context: Halogenated Heterocycles in Medicinal Chemistry

The incorporation of halogen atoms, particularly chlorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry.<sup>[7]</sup> Halogens can modulate a molecule's:

- Lipophilicity: Affecting cell membrane permeability and oral absorption.
- Metabolic Stability: Blocking sites of metabolic attack, thereby increasing the drug's half-life.  
<sup>[7]</sup>
- Binding Affinity: Forming halogen bonds or other favorable interactions with protein targets.

The presence of over 250 FDA-approved chlorine-containing drugs underscores the importance of chlorinated intermediates like **6-Bromo-4-chloronicotinaldehyde** in the pharmaceutical industry.<sup>[8][9]</sup>

## Safety, Handling, and Storage

As a reactive chemical intermediate, **6-Bromo-4-chloronicotinaldehyde** must be handled with appropriate precautions.

## GHS Hazard Identification

Pictogram:

- GHS07 (Exclamation Mark)

Signal Word: Warning<sup>[4]</sup>

Hazard Statements:

- H302: Harmful if swallowed.<sup>[4]</sup>
- H315: Causes skin irritation.<sup>[4]</sup>
- H319: Causes serious eye irritation.<sup>[4]</sup>

- H335: May cause respiratory irritation.[4]

## Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
- Personal Protective Equipment:
  - Wear protective gloves (e.g., nitrile).[11]
  - Wear safety glasses with side-shields or goggles.[11]
  - Wear a lab coat.[10]
- Handling Precautions: Avoid contact with skin, eyes, and clothing.[10][12] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[10][11]

## Storage

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]
- For long-term stability, store at 2-8°C under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and air.[3]

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